2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
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Description
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O6 and its molecular weight is 436.424. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research efforts have led to the synthesis of complex oxadiazole and furan derivatives, showcasing methodologies that involve the cyclization of hydrazides and halo compounds to afford N-alkylated products, leading to the creation of 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles (El-Essawy & Rady, 2011). The structural diversity of these compounds is further enriched by the inclusion of various substituents, as evidenced by the synthesis and crystallographic analysis of derivatives, which demonstrated moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).
Pharmacological Properties
Oxadiazole derivatives have been studied for their cytotoxic properties against various cancer cell lines, suggesting potential as anticancer agents. For instance, β-aryl-α-dimethoxyphosphoryl-γ-lactams exhibited cytotoxicity towards human breast cancer and prostate cancer cell lines (Cinar et al., 2017). Similarly, the exploration of fused heterocyclic 1,2,4-triazoles for their biological properties has yielded compounds with varied pharmacological activities, highlighting the versatility of these molecular frameworks (Karpina et al., 2019).
Properties
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6/c1-29-17-8-7-14(11-18(17)30-2)20-24-21(32-25-20)16-6-3-9-26(22(16)28)13-19(27)23-12-15-5-4-10-31-15/h3-11H,12-13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACYCTMZPPIRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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